2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride
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Overview
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride is a heterocyclic compound with the molecular formula C6H9ClN2O. It is known for its unique structure, which includes a pyrrolo[3,4-d]oxazole ring system. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopropanol with an appropriate oxalyl chloride derivative, followed by cyclization to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]imidazole hydrochloride: Contains an additional nitrogen atom in the ring
Uniqueness
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride is unique due to its specific ring structure and the presence of an oxygen atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H |
InChI Key |
TWMPNPONPFSZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CNC2.Cl |
Origin of Product |
United States |
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